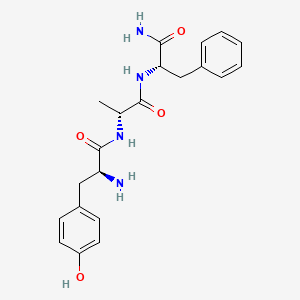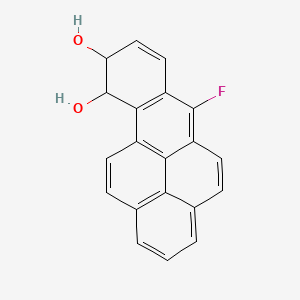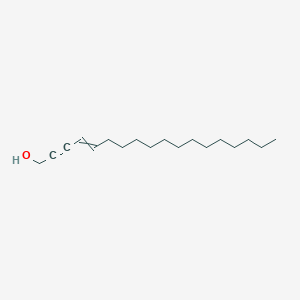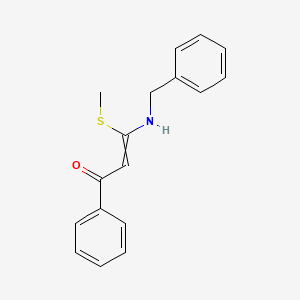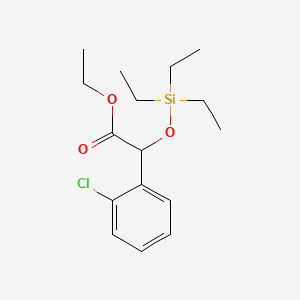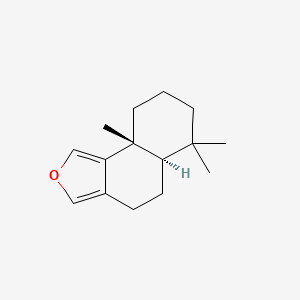
2-Methyl-2-pentyl-2,3-dihydro-1H-perimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-pentyl-2,3-dihydro-1H-perimidine is a nitrogen-containing heterocyclic compound. Perimidine derivatives, including this compound, are known for their diverse biological and pharmacological properties, such as antibacterial, antimicrobial, anticancer, and anti-inflammatory activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-pentyl-2,3-dihydro-1H-perimidine typically involves the condensation reaction of 1,8-diaminonaphthalene with a carbonyl compound. This reaction can be catalyzed by various protonic acids and metal catalysts, such as BiCl3, RuCl3, and Yb(OTf)3 . The reaction is usually carried out in a solvent like ethanol, with the mixture being stirred at room temperature for 40-48 hours .
Industrial Production Methods
Industrial production methods for perimidine derivatives often involve the use of eco-friendly and metal-free organocatalysts, such as squaric acid. This method offers several advantages, including low catalyst loading, mild reaction conditions, and high yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-pentyl-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include protonic acids, metal catalysts, and organocatalysts. The reactions are typically carried out under mild conditions, such as room temperature and in solvents like ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation reaction of 1,8-diaminonaphthalene with acetophenone yields 2-methyl-2-phenyl-2,3-dihydro-1H-perimidine .
Aplicaciones Científicas De Investigación
2-Methyl-2-pentyl-2,3-dihydro-1H-perimidine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of symmetrical squarylium dyes and other compounds.
Biology: Exhibits antibacterial, antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Potential therapeutic applications due to its diverse biological activities.
Industry: Used as an antioxidant stabilizer, photochromic compound, catalyst, and ligand scaffold.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-pentyl-2,3-dihydro-1H-perimidine involves its interaction with various molecular targets and pathways. Due to its strong electron-donating character, it can participate in various biochemical reactions, leading to its diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-phenyl-2,3-dihydro-1H-perimidine: Similar in structure but with a phenyl group instead of a pentyl group.
2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-perimidine: Contains a vinyl group, making it structurally different but functionally similar.
Uniqueness
2-Methyl-2-pentyl-2,3-dihydro-1H-perimidine is unique due to its specific pentyl substitution, which may confer distinct biological and chemical properties compared to its analogs.
Propiedades
Número CAS |
85557-30-8 |
|---|---|
Fórmula molecular |
C17H22N2 |
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
2-methyl-2-pentyl-1,3-dihydroperimidine |
InChI |
InChI=1S/C17H22N2/c1-3-4-5-12-17(2)18-14-10-6-8-13-9-7-11-15(19-17)16(13)14/h6-11,18-19H,3-5,12H2,1-2H3 |
Clave InChI |
YPVOLRWJLQMVMU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1(NC2=CC=CC3=C2C(=CC=C3)N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


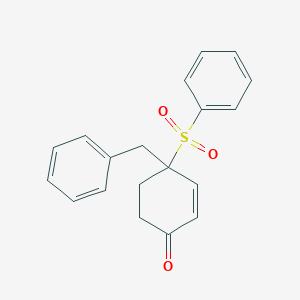
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)
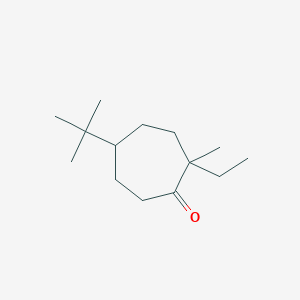
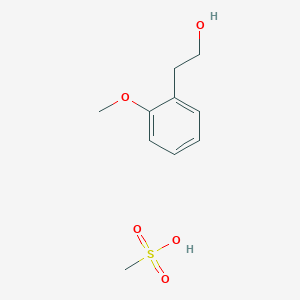


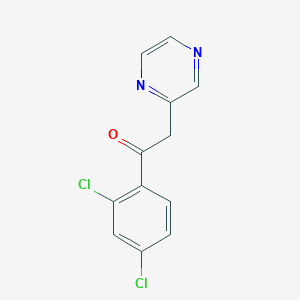
![1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14420348.png)
